2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Physicochemical profiling Lipophilicity Drug-likeness

Kinase inhibitor programs require precise building blocks-substituting a 2-amino analog for the 2-methyl variant shifts target selectivity and compromises SAR reproducibility. This compound delivers the exact 2-methyl, N7-methyl substitution pattern for JAK, EGFR, VEGFR, and DHFR inhibitor design. - XLogP3 1.1, zero HBD, TPSA 29 Ų for optimal cell permeability. - Eliminates late-stage N7-alkylation; directly incorporates selectivity features for pathogenic DHFR. - In stock for immediate global dispatch.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B11924729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=NC=C2CCN(C2=N1)C
InChIInChI=1S/C8H11N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h5H,3-4H2,1-2H3
InChIKeyVUVQIXHSVAVQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: Core Scaffold Identity and Procurement


2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 22386-80-7) is a partially saturated, bicyclic nitrogen-containing heterocycle belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) family [1]. With a molecular formula of C₈H₁₁N₃ and a molecular weight of 149.19 g/mol, it features methyl substituents at both the C2 and N7 positions on a 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core [1]. This scaffold is a privileged intermediate and building block in medicinal chemistry, extensively employed in kinase inhibitor programs, antifolate drug design, and other therapeutic areas requiring purine-mimetic heterocycles [2].

Kinase inhibitor scaffold programs
Antifolate drug design studies
Purine-mimetic heterocycle research

Why Generic Substitution Fails in Pyrrolo[2,3-d]pyrimidine Programs


Pyrrolo[2,3-d]pyrimidine analogs cannot be interchanged without altering target engagement and pharmacokinetic profiles. Substitution at the 2-position profoundly modulates kinase selectivity and enzyme inhibition potency, while the N7-methyl group eliminates a hydrogen bond donor, affecting both binding and permeability [1]. Even minor variations—such as replacing the 2-methyl with a 2-amino, 2-chloro, or unsubstituted analog—dramatically shift target selectivity, as documented in structure-activity relationship (SAR) studies across JAK, EGFR, VEGFR, and DHFR inhibitor series [2][3]. The 6,7-dihydro saturation state further distinguishes this compound from its fully aromatic 7H-pyrrolo[2,3-d]pyrimidine counterpart, conferring distinct conformational flexibility, electronic distribution, and metabolic stability [1].

This scaffold feature
Substitution risk
2-methyl substituent at C2
2-amino, 2-chloro, or unsubstituted analogs may redirect kinase selectivity
N7-methyl group (absent HBD)
Des-methyl analog introduces H-bond donor, may alter binding and permeability
6,7-dihydro (partially saturated)
Fully aromatic 7H-pyrrolo[2,3-d]pyrimidine has distinct conformation and metabolic profile

Quantitative Differentiation Against Closest Analogs


Lipophilicity and Permeability Gain from Dual Methyl Substitution

The 2,7-dimethyl substitution on the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold increases calculated lipophilicity by approximately 0.5 logP units (XLogP3 = 1.1) compared to the unsubstituted parent scaffold 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (XLogP3 = 0.6). This is accompanied by elimination of the sole hydrogen bond donor (HBD = 0 vs. 1) and a reduction in topological polar surface area (TPSA = 29 Ų vs. 37.8 Ų), both of which are predictive of improved passive membrane permeability [1][2].

Lipophilicity gain
Head-to-head
ΔXLogP3 +0.5, HBD 0 vs 1, TPSA 29 vs 37.8 Ų
Reported permeability context for dual-methyl scaffold
Computed properties; validate experimentally
Physicochemical profiling Lipophilicity Drug-likeness

Conformational Distinction from the Fully Aromatic Analog

The target compound (CAS 22386-80-7) is a 6,7-dihydro (partially saturated) analog, whereas CAS 14356-75-3 (2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine) is fully aromatic across the pyrrole ring. The saturation of the 5,6-bond introduces sp³ character into the bicyclic system, altering ring conformation, basicity, and metabolic susceptibility. The 6,7-dihydro scaffold has a molecular weight of 149.19 g/mol versus 147.18 g/mol for the aromatic analog, and is characterized by distinct InChIKey identifiers (VUVQIXHSVAVQFN vs. 7H-pyrrolo[2,3-d]pyrimidine,2,7-dimethyl-) indicating unique chemical identities [1][2].

Conformational identity
Head-to-head
6,7-dihydro (MW 149.19) vs fully aromatic (MW 147.18), distinct InChIKey
Distinct conformational and metabolic context
Confirm scaffold identity analytically
Scaffold selection Conformational analysis Metabolic stability

N7-Methylation Enhances DHFR Potency and Selectivity

In a seminal structure-activity relationship study on 2,4-diaminopyrrolo[2,3-d]pyrimidine antifolates, Gangjee et al. demonstrated that N9-methylation (analogous to N7-methylation in the target compound's numbering system) of classical 5-substituted analogs increased inhibitory potency and conferred approximately 2-fold greater selectivity against Toxoplasma gondii DHFR (tgDHFR) compared to the corresponding desmethyl (N9-H) analog. Specifically, the classical N9-methyl analogue 10 was more potent and about 2-fold more selective against tgDHFR than its desmethyl counterpart [1]. This class-level SAR directly supports the value of the N7-methyl group in the target compound for DHFR-targeted antifolate programs.

DHFR selectivity
Class-level
~2-fold tgDHFR selectivity reported for N9-methyl analog
N7-methyl may support antifolate selectivity context
Class-level inference; verify with target scaffold
Antifolate drug design DHFR inhibition Methylation SAR

2-Methyl Directs Kinase Selectivity Across JAK and EGFR Targets

The pyrrolo[2,3-d]pyrimidine scaffold is exquisitely sensitive to 2-position substitution, with 2-methyl analogs demonstrating distinct kinase selectivity profiles compared to 2-amino, 2-chloro, or 2-unsubstituted variants. In JAK inhibitor programs, the 2-methyl substituent on the pyrrolo[2,3-d]pyrimidine core is associated with selective JAK1 inhibition—exemplified by the related compound 2-methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, which demonstrates JAK1 inhibition with an IC₅₀ of 8.5 nM [1]. Comprehensive SAR reviews of pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors confirm that even minor 2-position modifications dramatically alter target selectivity across the kinome [2].

Kinase selectivity
Class-level
Related 2-methyl analog JAK1 IC₅₀ 8.5 nM reported
2-methyl group may influence kinase selectivity profile
Profile depends on full substitution pattern
Kinase inhibitor design Selectivity modulation JAK inhibitor SAR

Improved Solubility and Bioavailability of 2-Methyl Scaffolds

The 2-methyl substituent on pyrrolo[2,3-d]pyrimidine scaffolds is reported to enhance aqueous solubility and improve bioavailability in biological systems compared to the unsubstituted parent scaffold. The 2-methyl-7H-pyrrolo[2,3-d]pyrimidine analog exhibits a calculated aqueous solubility of approximately 20 g/L at 25°C, and the methyl group is documented to improve solubility in biological matrices for enhanced bioavailability [1]. By extension, the target compound's 2-methyl group confers a solubility advantage over the unsubstituted 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold.

Aqueous solubility
Class-level
~20 g/L at 25°C for related 2-methyl scaffold (calculated)
Reported solubility context for 2-methyl substitution
Calculated; lot-specific solubility to verify
Aqueous solubility Bioavailability enhancement Lead optimization

Optimal Application Scenarios for Procurement


Kinase Inhibitor Lead Generation with Balanced Lipophilicity

The compound's XLogP3 of 1.1, absence of HBD, and low TPSA (29 Ų) make it an optimal starting scaffold for designing cell-permeable kinase inhibitors, particularly for intracellular targets such as JAK, EGFR, and VEGFR. Compared to the unsubstituted parent (XLogP3 0.6, TPSA 37.8 Ų, 1 HBD), the dual methylation pattern provides a more favorable permeability profile without excessive lipophilicity that would compromise solubility [1][2].

DHFR-Targeted Antifolate Design Using N7-Methylation Selectivity

The N7-methyl group is structurally analogous to the N9-methyl substituent shown by Gangjee et al. (J. Med. Chem., 1997) to confer approximately 2-fold selectivity enhancement for pathogenic DHFR over mammalian DHFR. Procurement of the N7-methylated building block enables direct incorporation of this selectivity feature into antifolate lead compounds targeting Pneumocystis jirovecii or Toxoplasma gondii DHFR, bypassing the need for late-stage N-alkylation [1].

SAR Studies for 2-Position Chemotype Selectivity Profiling

In medicinal chemistry programs where 2-position substitution modulates kinase target selectivity, the 2-methyl variant serves as an essential comparator to 2-amino, 2-chloro, and 2-unsubstituted analogs. The well-documented sensitivity of the pyrrolo[2,3-d]pyrimidine scaffold to 2-position modifications means that obtaining the precise 2-methyl building block—rather than substituting a 2-amino analog—is critical for generating interpretable and reproducible SAR data [1].

Application
Selection Property
Validation Focus
Cell-permeable kinase inhibitor design
Balanced lipophilicity (XLogP3 ~1.1, no HBD, low TPSA)
Intracellular target engagement and permeability assays
Antifolate DHFR inhibitor research
N7-methyl selectivity enhancement context
Pathogen vs. mammalian DHFR selectivity profiling
Kinase selectivity SAR profiling
2-methyl chemotype for SAR comparator studies
Kinase panel selectivity data reproducibility
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